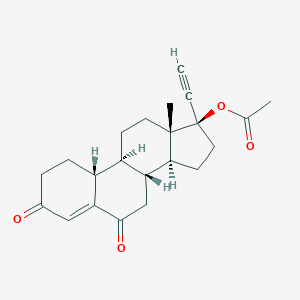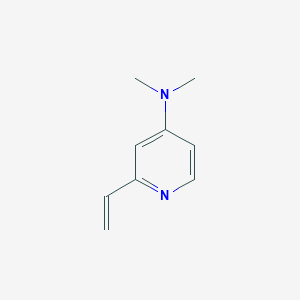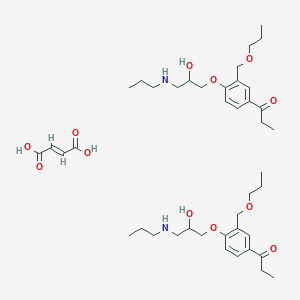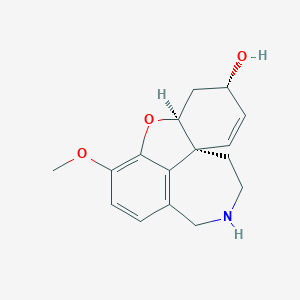
6-Oxo Norethindrone Acetate
Descripción general
Descripción
6-Oxo Norethindrone Acetate, also known as Norethisterone Acetate (NETA), is a progestin medication used in birth control pills, menopausal hormone therapy, and for the treatment of gynecological disorders . It is a synthetic, orally active progestin, and is the acetic acid ester of norethindrone .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed, it is known that Norethindrone Acetate undergoes extensive biotransformation, primarily via reduction, followed by sulfate and glucuronide conjugation .Aplicaciones Científicas De Investigación
Long-acting Contraceptive Devices
NETA is utilized in long-acting contraceptive devices, showing high contraceptive efficacy. A single silastic implant containing NETA has been researched for its ability to control conception, demonstrating a significant decrease in pregnancy rates among users. This application highlights NETA's potential in providing reliable, long-term contraception options (Sarkar Nn, 1982).
Pharmacology and Toxicology
Research has extensively reviewed the pharmacology and toxicology of synthetic hormones like NETA in combination with ethinyl estradiol, as used in oral contraceptives. Studies emphasize the relatively low acute and chronic toxicity of these formulations, despite their complex interactions within the body (W. E. Maier & J. Herman, 2001).
Effects on the Skeleton and Other Organs
The application of NETA in hormone replacement therapy, particularly in combination with estrogen, has been investigated for its positive effects on postmenopausal bone metabolism and bone mass increase, surpassing the effects of treatments like alendronate. Additionally, it does not negatively influence serum lipids and lipoproteins, offering a safe option for hormonal therapy in postmenopausal women (B. Riis, H. Lehmann, & C. Christiansen, 2002).
Contraceptive Pills Review
Another study provided a comprehensive review of the benefits and risks associated with the use of oral contraceptive pills, including those containing NETA. It highlighted the decrease in benign breast disease, ovarian and endometrial cancers, and pelvic inflammatory disease among OC users, outlining the balance between benefits and potential risks (C. Holdcroft, 1994).
Novel Hormonal Contraceptive Knowledge
Research has also delved into the physiology and mechanisms of action of hormonal contraceptives, including newer progestins and NETA. This encompasses their role in inhibiting ovulation, their effects on endometrial stability, and their influence on serum lipids, offering insights into the development of safer and more effective contraceptive methods (R. Lobo & F. Stanczyk, 1994).
Mecanismo De Acción
Target of Action
6-Oxo Norethindrone Acetate is a synthetic progestational hormone . Its primary target is the progesterone receptor (PR), a key player in the regulation of the menstrual cycle and pregnancy . By binding to PR, it mimics the actions of endogenous progesterone .
Mode of Action
Upon binding to the progesterone receptor, this compound triggers a series of cellular responses . It suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of ovum through the fallopian tubes, and alters the endometrium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the menstrual cycle and pregnancy . By binding to the progesterone receptor, it influences the release of other hormones such as FSH and LH, which in turn affect ovulation and the state of the endometrium .
Pharmacokinetics
This compound is rapidly absorbed and deacetylated to norethindrone . It has a high plasma protein binding of 61% to albumin and 36% to sex hormone binding globulin (SHBG) . The compound undergoes hepatic reduction and conjugation . These ADME properties impact the bioavailability of the compound, ensuring it reaches its target sites in the body effectively .
Result of Action
The molecular and cellular effects of this compound’s action include suppression of ovulation, alteration of cervical mucus and endometrium, and changes in hormone concentrations . These effects contribute to its use in contraception and hormone replacement therapy .
Safety and Hazards
Norethindrone Acetate may cause serious side effects including sudden vision loss, bulging eyes, severe headache, swelling, rapid weight gain, unusual vaginal bleeding, missed menstrual periods, pelvic pain, a breast lump, a light-headed feeling, increased thirst, increased urination, liver problems, and signs of a blood clot . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Direcciones Futuras
Norethindrone Acetate is currently used for contraception, in postmenopausal hormone therapy, and for the treatment of gynecological disorders such as abnormal uterine bleeding and endometriosis . Future research may focus on further understanding its mechanism of action, potential side effects, and exploring new therapeutic applications .
Análisis Bioquímico
Biochemical Properties
6-Oxo Norethindrone Acetate plays a significant role in biochemical reactions, particularly in the context of hormonal regulation and reproductive health. This compound interacts with several enzymes, proteins, and other biomolecules. It acts as an agonist of the progesterone receptor, which is the biological target of progestogens like progesterone . The interaction with the progesterone receptor leads to downstream effects on gene expression and cellular function. Additionally, this compound has weak androgenic and estrogenic activity, which further influences its biochemical properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In reproductive tissues, it induces changes in the endometrium, making it a suitable choice for treating conditions like abnormal uterine bleeding and endometriosis . The compound also has beneficial effects on bone mineral density and cardiovascular health . Long-term use of this compound may be associated with an increased risk of breast cancer and venous thromboembolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the progesterone receptor. Upon binding, it activates the receptor, leading to changes in gene expression and subsequent physiological effects . The compound acts as a prodrug, converting to norethindrone in the body, which then exerts its effects on target cells . This activation of the progesterone receptor results in the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at 4°C, with a melting point of 165-167°C . Over time, it may undergo degradation, which can influence its efficacy and potency. Long-term studies have shown that this compound maintains its effects on bone mineral density and cardiovascular health, but prolonged use may lead to adverse effects such as an increased risk of breast cancer and venous thromboembolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively modulates reproductive health and bone mineral density without significant adverse effects . At higher doses, it may lead to toxic effects, including hormonal imbalances and increased risk of thromboembolic events . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its conversion to norethindrone in the body . This conversion is facilitated by various enzymes, including steroid hydroxylases . The compound’s metabolism influences its bioavailability and efficacy, with potential effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and function . The compound’s distribution is crucial for its therapeutic effects, particularly in reproductive tissues and bone .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its effects on cellular function . The precise localization of this compound is essential for its activity and therapeutic outcomes .
Propiedades
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19H,5-10,12H2,2-3H3/t15-,16-,17-,19+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZKIXMSPWEBCV-KYPKCDLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@H]34)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465624 | |
| Record name | 6-ketonorethisteronacetat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438244-27-0 | |
| Record name | 6-Keto norethindrone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438244270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-ketonorethisteronacetat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-KETO NORETHINDRONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7SN766M6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)



![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)




